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A Comparative Analysis of Ins018_055 for
Chronic Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ins018_055, a novel antifibrotic agent,

with current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), a

representative chronic fibrotic disease. The information is intended to inform researchers,

scientists, and drug development professionals on the long-term efficacy, mechanism of action,

and safety profile of Ins018_055 in the context of existing therapeutic options.

Executive Summary
Ins018_055 is a first-in-class, orally available small molecule inhibitor of TRAF2- and NCK-

interacting kinase (TNIK) discovered and designed using a generative artificial intelligence (AI)

platform.[1][2] It has demonstrated pan-fibrotic inhibitory potential in preclinical models and has

recently shown promising results in a Phase IIa clinical trial for IPF.[3][4] This guide will delve

into the available data for Ins018_055 and compare it against the established treatments for

IPF, pirfenidone and nintedanib.

Mechanism of Action: A Novel Approach to Fibrosis
Ins018_055 targets TNIK, a serine-threonine kinase implicated in the activation of key pro-

fibrotic signaling pathways. By inhibiting TNIK, Ins018_055 has been shown to suppress TGF-
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β, Wnt/β-catenin, and YAP/TAZ signaling, which are crucial drivers of fibroblast activation,

proliferation, and extracellular matrix deposition – the hallmarks of fibrosis.[5] In preclinical

studies, this mechanism has translated to both anti-fibrotic and anti-inflammatory effects.

In contrast, the existing treatments for IPF, pirfenidone and nintedanib, have broader

mechanisms of action. Pirfenidone's exact mechanism is not fully elucidated but is known to

have anti-fibrotic, anti-inflammatory, and antioxidant properties. Nintedanib is a multi-tyrosine

kinase inhibitor that targets receptors involved in fibroblast proliferation and migration, including

vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR),

and platelet-derived growth factor receptor (PDGFR).
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Caption: Simplified TNIK Signaling Pathway in Fibrosis and the inhibitory action of
Ins018_055.
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Preclinical Efficacy
Ins018_055 has demonstrated significant efficacy in various preclinical models of fibrosis.

While specific quantitative data from Insilico Medicine's data repository requires restricted

access, published literature highlights its potent anti-fibrotic and anti-inflammatory activities in

models of lung, skin, and kidney fibrosis.

Model Key Findings

Bleomycin-Induced Lung Fibrosis (Mouse/Rat)
Attenuated lung fibrosis, reduced inflammation,

and improved lung function.

Unilateral Ureteral Obstruction (UUO) Kidney

Fibrosis (Mouse)
Reduced renal fibrosis markers.

Skin Fibrosis Model (Mouse)
Attenuated skin thickening and collagen

deposition.

Clinical Development and Efficacy of Ins018_055
Ins018_055 has completed Phase I studies in healthy volunteers and is currently in Phase IIa

clinical trials for IPF in the United States and China.[4]

Phase I Trials
The Phase I studies, which included single ascending dose (SAD) and multiple ascending dose

(MAD) cohorts, demonstrated that Ins018_055 has a favorable safety and pharmacokinetic

profile.[6][7][8] The drug was generally well-tolerated with no significant adverse events

reported.[6][8] The pharmacokinetic data from healthy volunteers were consistent with

preclinical modeling, showing no significant accumulation after seven days.[6][8]

Phase IIa Trial (NCT05938920)
A randomized, double-blind, placebo-controlled Phase IIa trial was conducted in China to

evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Ins018_055 in

patients with IPF.[3] Positive topline results from this 12-week trial were announced, indicating

that the study met its primary safety and tolerability endpoints.[3] Furthermore, the trial met its

secondary efficacy endpoints, with the highest dose of 60mg once daily demonstrating a
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significant improvement in Forced Vital Capacity (FVC), a key measure of lung function in IPF.

[3] While the full dataset is pending publication, the company reported a clear dose-dependent

efficacy signal.[3]

Long-Term Efficacy of Comparator Drugs in IPF
Pirfenidone and nintedanib are the current standards of care for IPF and have demonstrated

long-term efficacy in slowing disease progression.

Drug Key Long-Term Efficacy Outcomes in IPF

Pirfenidone

- Significantly reduced the rate of FVC decline

over 1 year. - Reduced the risk of all-cause

mortality by 48% at 1 year in a pooled analysis.

- Improved progression-free survival.

Nintedanib

- Consistently slowed the annual rate of FVC

decline in multiple trials. - Long-term data from

extension trials show sustained efficacy for up to

3 years. - Reduced the risk of acute

exacerbations.

Safety and Tolerability
Drug Common Adverse Events

Ins018_055

Data from the Phase IIa trial in IPF patients is

not yet fully public, but Phase I trials in healthy

volunteers showed it to be generally safe and

well-tolerated.

Pirfenidone
Nausea, rash, photosensitivity, diarrhea, and

fatigue.

Nintedanib
Diarrhea, nausea, vomiting, decreased appetite,

and elevated liver enzymes.

Experimental Protocols
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Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used preclinical model to evaluate the efficacy of anti-fibrotic agents.
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Caption: Workflow for the Bleomycin-Induced Lung Fibrosis Model.

Methodology:
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Animal Model: C57BL/6 mice or Sprague-Dawley/Wistar rats are commonly used.

Induction: A single intratracheal instillation of bleomycin sulfate is administered to

anesthetized animals.

Treatment: The test compound (e.g., Ins018_055) is typically administered daily via oral

gavage, starting either prophylactically (before or at the time of bleomycin instillation) or

therapeutically (after fibrosis is established).

Assessment: After a defined period (usually 14-28 days), animals are euthanized, and lung

tissue is harvested for analysis. Key endpoints include:

Histopathology: Lung sections are stained (e.g., Masson's trichrome, Sirius Red) to

visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative

scoring system (e.g., Ashcroft score).

Biochemical Analysis: The hydroxyproline content of lung homogenates is measured as a

quantitative marker of collagen deposition.

Gene and Protein Expression: Analysis of pro-fibrotic markers (e.g., α-SMA, collagen I) via

qPCR or Western blot.

Lung Function: In some studies, lung mechanics may be assessed.

Conclusion
Ins018_055 represents a promising, novel therapeutic candidate for IPF and potentially other

chronic fibrotic diseases. Its targeted mechanism of action, favorable preclinical data, and

positive topline results from the Phase IIa trial suggest it could offer a significant advancement

in the treatment of these debilitating conditions. While long-term efficacy and safety data are

still forthcoming, the initial findings position Ins018_055 as a compound of high interest for the

research and drug development community. Further data from ongoing and future clinical trials

will be crucial to fully delineate its therapeutic potential in comparison to the established

standards of care.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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